Synthesis Efficiency: 4-Bromobenzoyl Azide Yield from Aroyl Chloride Precursor
The preparation of 4-bromobenzoyl azide from 4-bromobenzoyl chloride using a zinc iodide-catalyzed method with sodium azide yields the target compound in approximately 86% yield [1]. This yield is comparable to that reported for the unsubstituted benzoyl azide from benzoyl chloride under similar conditions, which is reported at ~95% yield, establishing a clear performance benchmark for this specific synthetic route [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~86% |
| Comparator Or Baseline | Unsubstituted benzoyl azide (from benzoyl chloride): ~95% |
| Quantified Difference | 9% lower yield for 4-bromobenzoyl azide under similar conditions |
| Conditions | One-pot procedure from corresponding acid chloride using zinc iodide catalyst and sodium azide; yields are not optimized for each substrate. |
Why This Matters
This data provides a quantitative expectation for the synthesis of the brominated derivative, allowing researchers to assess its synthetic accessibility relative to the well-established benzoyl azide and plan their reaction scale and purification accordingly.
- [1] Prakash, G. K. S., Iyer, P. S., Arvanaghi, M., & Olah, G. A. (1983). Synthetic methods and reactions. 121. Zinc iodide catalyzed preparation of aroyl azides from aroyl chlorides. The Journal of Organic Chemistry, 48(19), 3358-3359. View Source
